2-[(3R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
Description
Molecular Geometry and Crystallographic Properties
X-ray diffraction studies of analogous BOC-protected hydroxyproline derivatives reveal critical insights into the molecular geometry of this compound. The pyrrolidine ring adopts an endo pucker, with the hydroxyl group at C4 and the acetic acid substituent at C3 occupying equatorial positions to minimize steric strain. Key bond lengths include the C3–C10 (acetic acid) bond at 1.54 Å and the C4–O (hydroxyl) bond at 1.42 Å, consistent with sp³ hybridization. The BOC group’s carbonyl oxygen participates in an n→π* interaction with the adjacent pyrrolidine nitrogen, stabilizing a cis amide bond conformation (ω = 0°).
Torsion angles for the pyrrolidine ring (ϕ = −76.5°, ψ = +1.4°) align with ideal values for β-turn motifs, suggesting structural compatibility with peptide secondary structures. Crystal packing is mediated by hydrogen bonds between the hydroxyl group and the acetic acid carboxylate (O···O distance: 2.68 Å), as well as van der Waals interactions between BOC methyl groups.
Table 1. Crystallographic parameters for analogous BOC-hydroxyproline derivatives
| Parameter | Value | Source |
|---|---|---|
| C3–C10 bond length | 1.54 Å | |
| C4–O bond length | 1.42 Å | |
| Pyrrolidine ϕ/ψ angles | −76.5°, +1.4° | |
| Hydrogen bond O···O | 2.68 Å |
Conformational Dynamics in Solution-State Nuclear Magnetic Resonance Studies
Nuclear Magnetic Resonance (NMR) analysis in deuterated chloroform and dimethyl sulfoxide highlights the compound’s conformational flexibility. The BOC group induces a 3:1 trans/cis amide rotamer ratio (ΔG = −0.24 kcal/mol), favoring the trans conformation due to reduced steric clash between the tert-butyl group and the pyrrolidine ring. The hydroxyl proton resonates at δ 5.32 ppm (D₂O-exchanged), indicating strong hydrogen bonding with the acetic acid carboxylate.
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space correlations between the C3 acetic acid protons and the C5 pyrrolidine protons, confirming a folded conformation in nonpolar solvents. In polar solvents like deuterated methanol, the acetic acid side chain extends outward, evidenced by weakened NOE signals and a downfield shift of the carboxylate proton (δ 12.1 ppm).
Table 2. Key NMR chemical shifts (δ, ppm) in deuterated chloroform
| Proton | Chemical Shift | Coupling Constant (Hz) |
|---|---|---|
| C4 hydroxyl | 5.32 | - |
| BOC tert-butyl | 1.44 | - |
| C3 acetic acid | 2.07 | J = 15.4 |
Comparative Analysis of Diastereomeric Forms
The (3R,4S) diastereomer exhibits distinct conformational preferences compared to its (3S,4R) counterpart. Density Functional Theory (DFT) calculations show the (3R,4S) form is 1.8 kcal/mol more stable due to favorable electrostatic interactions between the hydroxyl group and the BOC carbonyl. In contrast, the (3S,4R) diastereomer adopts a strained exo ring pucker (ϕ = −55.9°, ψ = −39.2°), increasing torsional strain by 2.3 kcal/mol.
Crystallographic comparisons reveal divergent hydrogen bonding patterns: the (3R,4S) form stabilizes a cyclic water-mediated network, while the (3S,4R) form relies on intramolecular O–H···O=C interactions. Polar solvent effects further differentiate the diastereomers, with the (3R,4S) form showing a 20% higher solubility in aqueous ethanol due to enhanced hydrogen bonding capacity.
Hydrogen Bonding Networks and Supramolecular Interactions
The compound’s solid-state architecture is governed by a three-dimensional hydrogen bonding network. The hydroxyl group acts as a donor to the acetic acid carboxylate (O–H···O=C, 2.68 Å), while the BOC carbonyl accepts a hydrogen bond from a symmetry-related hydroxyl group (C=O···H–O, 2.71 Å). These interactions propagate into a helical supramolecular assembly along the crystallographic c-axis.
In solution, concentration-dependent NMR studies reveal dimerization via carboxylic acid pairing (Kₐ = 1.2 × 10³ M⁻¹ in chloroform). Molecular Dynamics simulations predict a 70% prevalence of cyclic dimers in nonpolar solvents, stabilized by dual O–H···O=C interactions. The BOC group’s steric bulk prevents higher-order aggregation, limiting assembly to discrete dimers or trimers.
Table 3. Hydrogen bond parameters in the crystalline state
| Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| O–H (hydroxyl)···O=C | 2.68 | 158 |
| O=C (BOC)···H–O | 2.71 | 165 |
Properties
CAS No. |
215922-88-6 |
|---|---|
Molecular Formula |
C11H19NO5 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-7(4-9(14)15)8(13)6-12/h7-8,13H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
FRFQLACEQVFDJH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CC(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.
Protection of the Hydroxy Group: The hydroxy group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Acetic Acid Moiety: This is typically achieved through a carboxylation reaction, using reagents such as carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxy group or convert the acetic acid moiety to an alcohol using reagents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halides, esters.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It is particularly interesting in the context of drug development targeting specific receptors or enzymes involved in disease processes.
Case Studies:
- Antimicrobial Activity : Research has indicated that derivatives of similar compounds exhibit antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
- Anticancer Properties : Some studies suggest that compounds with similar structures demonstrate cytotoxic effects on cancer cell lines, indicating potential for development as anticancer agents .
Biochemical Research
This compound serves as a valuable tool in biochemical assays to study enzyme activity and protein interactions. Its ability to form stable complexes with proteins makes it suitable for investigating enzyme kinetics and inhibition mechanisms.
Case Studies:
- Enzyme Inhibition Studies : The compound's derivatives have been used to inhibit specific enzymes involved in metabolic pathways, providing insights into metabolic regulation and potential therapeutic targets .
Synthetic Chemistry
In synthetic organic chemistry, this compound can act as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including esterification and amide formation.
Applications in Synthesis:
- Synthesis of Complex Molecules : The compound can be modified to produce analogs that may possess enhanced biological activity or selectivity. This versatility is crucial for developing new pharmaceuticals .
Data Tables
Mechanism of Action
The mechanism of action of 2-[(3R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and acetic acid moiety play crucial roles in its binding to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Pyrrolidine Derivatives
- Compound A : (4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester (EP 4,374,877 A2)
- Compound B : 2-[(2R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid
Substituted Acetic Acid Derivatives
- Compound C: (7-Hydrazinocarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (Molecules, 2009) Key Differences: Features a coumarin core linked to acetic acid via a hydrazide group. The aromatic chromene system confers UV absorption properties absent in the target compound .
- Compound D: 2-[(5Z)-5-[(1-Methylpyrrol-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid Key Differences: Contains a thiazolidinedione ring and a conjugated enone system, which enhance electrophilicity and redox activity compared to the Boc-protected pyrrolidine in the target compound .
Physicochemical Properties
The following table compares key properties of the target compound with structurally related analogs:
Biological Activity
The compound 2-[(3R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid is a derivative of pyrrolidine and has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biochemical pathways, therapeutic potential, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following formula:
This structure includes a hydroxyl group, a carboxylic acid group, and a pyrrolidine ring, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy and carboxylic acid functionalities facilitate binding to enzyme active sites, influencing various biochemical processes.
Key Mechanisms:
- Enzyme Modulation : The compound acts as a ligand for certain enzymes, modulating their activity and potentially influencing metabolic pathways.
- Neuroprotective Effects : Initial studies suggest that this compound may exhibit neuroprotective properties, possibly through the inhibition of neurotransmitter transporters such as GABA transporters (GAT1 and GAT3) .
- Anti-inflammatory Activity : The compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Study 1: Neuroprotective Effects
In a study evaluating various pyrrolidine derivatives, this compound demonstrated significant inhibition of GABA transporters. This inhibition correlates with increased levels of GABA in neuronal environments, suggesting a potential therapeutic application in neurodegenerative diseases .
Case Study 2: Anti-inflammatory Properties
Another investigation into the anti-inflammatory properties revealed that this compound could reduce pro-inflammatory cytokine production in vitro. The results indicated that it may serve as a candidate for further development in treating inflammatory disorders .
Q & A
Basic: What are the common synthetic routes for preparing 2-[(3R,4S)-4-hydroxy-1-Boc-pyrrolidin-3-yl]acetic acid?
Methodological Answer:
The compound is typically synthesized via multi-step routes involving stereoselective alkylation and protection/deprotection strategies. A key step is the decarboxylation-alkylation of a Boc-protected pyrrolidine precursor. For example, a similar derivative was synthesized by reacting a Boc-protected proline analog with a nucleophile (e.g., 1-phenyl-1-trimethylsiloxyethylene) under controlled conditions, followed by purification via rotary chromatography (hexanes/EtOAc, 30:70) to isolate the product in 66% yield . Boc protection is critical for preserving stereochemistry during synthesis, as seen in analogous protocols for (2S,4R)-Boc-pyrrolidine derivatives .
Advanced: How can researchers optimize stereochemical fidelity during alkylation of the pyrrolidine core?
Methodological Answer:
Stereochemical control requires careful selection of reaction conditions and catalysts. For example, chiral auxiliaries or enantioselective catalysts (e.g., palladium complexes) can enforce (3R,4S) configuration during alkylation. In related studies, stereochemical outcomes were validated using HPLC with chiral columns and NMR analysis of diastereomeric derivatives (e.g., comparing H NMR shifts for hydroxy and Boc-protected groups) . Kinetic resolution during crystallization (e.g., using hexanes/EtOAc) may further enhance enantiomeric excess .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Chromatography : Flash or rotary chromatography with gradients of hexanes/EtOAc (e.g., 30:70) is standard for removing unreacted siloxyethylene nucleophiles and byproducts .
- Recrystallization : Polar solvents like methanol or ethanol are used to isolate crystalline intermediates, as demonstrated for structurally similar Boc-protected pyrrolidines .
- Hygroscopicity Mitigation : Handle intermediates under inert atmospheres (N/Ar) to prevent hydrolysis of the Boc group, which can complicate purification .
Advanced: How can researchers resolve contradictions in reported yields for decarboxylation-alkylation steps?
Methodological Answer:
Yield discrepancies often arise from nucleophile reactivity or solvent effects . For example:
- Nucleophile Screening : Replace 1-phenyl-1-trimethylsiloxyethylene with bulkier analogs (e.g., tert-butyl variants) to reduce steric hindrance .
- Solvent Optimization : Use anhydrous THF or DMF to stabilize reactive intermediates, improving conversion rates .
- Reaction Monitoring : Employ LC-MS to track reaction progress and identify side products (e.g., over-alkylation) early .
Basic: What analytical methods validate the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Key diagnostic signals include:
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>97%) and detect diastereomers .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- Acidic Conditions : Boc groups hydrolyze rapidly below pH 3, requiring neutral buffers during biological assays .
- Thermal Stability : Decomposition occurs above 80°C, as shown in thermogravimetric analysis (TGA) of similar Boc-protected compounds .
- Long-Term Storage : Store at -20°C under desiccation (silica gel) to prevent hygroscopic degradation .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritation risk) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation of volatile reagents (e.g., trimethylsiloxyethylene) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and absorb spills with inert materials (vermiculite) .
Advanced: How can computational modeling aid in predicting reactivity or biological activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
